[4-(Trifluoromethoxy)cyclohexyl]methanamine
Description
Properties
IUPAC Name |
[4-(trifluoromethoxy)cyclohexyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h6-7H,1-5,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSHRPNTMCGVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Trifluoromethoxylation
A common approach involves reacting cyclohexanol derivatives with trifluoromethylating reagents. For example, 4-cyclohexanol can undergo electrophilic substitution using trifluoromethyl triflate (CF₃OTf) under basic conditions:
Reaction Conditions :
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Temperature: −78°C to 0°C
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Solvent: Dichloromethane or THF
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Base: Pyridine or 2,6-lutidine
This method achieves moderate yields (40–60%) but requires careful control of moisture.
Nucleophilic Displacement
Alternative routes employ nucleophilic displacement of leaving groups (e.g., halides) with trifluoromethoxy anions. For instance, 4-bromocyclohexane reacts with potassium trifluoromethoxide (KOCF₃) :
Challenges :
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Limited availability of KOCF₃ due to its instability.
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Competing elimination reactions at elevated temperatures.
Amine Group Introduction Strategies
Reductive Amination of Cyclohexanones
4-(Trifluoromethoxy)cyclohexanone serves as a key intermediate. Reductive amination with ammonium acetate and a reducing agent yields the primary amine:
Optimization Parameters :
| Parameter | Optimal Value |
|---|---|
| Reducing Agent | Sodium cyanoborohydride |
| Solvent | Methanol |
| pH | 6–7 |
| Yield | 50–70% |
Gabriel Synthesis
This two-step process avoids direct handling of ammonia:
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Phthalimide alkylation :
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Deprotection with hydrazine :
Advantages :
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High purity (>90%).
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Scalable for industrial production.
Industrial-Scale Production and Purification
Continuous Flow Reactors
Modern facilities employ flow chemistry to enhance efficiency:
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Residence Time : 5–10 minutes.
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Temperature Control : ±2°C via integrated cooling.
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Yield Improvement : 15–20% over batch methods.
Distillation and Crystallization
Final purification involves:
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Fractional Distillation : Isolates the amine at 80–85°C (0.1 mmHg).
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Salt Formation : Conversion to hydrochloride salt for improved stability.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Reductive Amination | 65 | 85 | Moderate | 1200 |
| Gabriel Synthesis | 75 | 95 | High | 900 |
| Nitrile Reduction | 50 | 78 | Low | 1500 |
Key Observations :
-
Gabriel synthesis offers the best balance of yield and cost.
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Nitrile reduction is less favorable due to hazardous intermediates.
Mechanistic Insights and Side Reactions
Competing Elimination in Alkylation
In nucleophilic routes, β-hydrogen elimination may produce 4-(trifluoromethoxy)cyclohexene as a byproduct. This is mitigated by:
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Using bulky bases (e.g., DBU).
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Maintaining low reaction temperatures.
Over-Reduction in Reductive Amination
Excessive reducing agents can degrade the amine to cyclohexane derivatives . Controlled stoichiometry and stepwise addition minimize this risk.
Chemical Reactions Analysis
Types of Reactions
[4-(Trifluoromethoxy)cyclohexyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex organic molecules, facilitating advancements in synthetic chemistry.
- Material Science : Its unique properties allow for the development of specialty chemicals and materials with enhanced performance characteristics.
Biology
- Enzyme Interaction Studies : [4-(Trifluoromethoxy)cyclohexyl]methanamine can be utilized in research focusing on enzyme kinetics and metabolic pathways. It may influence enzyme activity through its structural components.
- Potential Therapeutic Applications : Preliminary studies suggest that it may exhibit biological activities relevant to drug development, particularly in targeting specific receptors or pathways.
Case Studies and Research Findings
-
Enzyme Modulation :
- A study demonstrated that compounds with similar structures can modulate enzyme activity, suggesting that this compound could have similar effects. This modulation is crucial for understanding metabolic processes and developing new therapeutic strategies.
-
Pharmaceutical Development :
- Research indicates that this compound might serve as an intermediate in synthesizing pharmaceuticals with enhanced efficacy due to the trifluoromethoxy group's influence on lipophilicity and stability.
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Biological Activity Comparisons :
- A comparative analysis of structurally similar compounds revealed that this compound exhibits improved pharmacokinetic properties compared to others, potentially leading to better therapeutic outcomes.
Comparative Data Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)cyclohexylamine | Trifluoromethyl group + cyclohexyl ring | Potential antidepressant activity |
| Cyclohexylmethanamine | Cyclohexyl ring + primary amine | Moderate cytotoxicity |
| 4-Fluorocyclohexylmethanamine | Fluoro group + cyclohexyl ring | Antimicrobial properties |
| 1-(Cyclohexyl)ethanamine | Cyclohexyl ring + ethyl chain | Neurotransmitter modulation |
Mechanism of Action
The mechanism of action of [4-(Trifluoromethoxy)cyclohexyl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. This can result in modulation of enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [4-(Trifluoromethoxy)cyclohexyl]methanamine with structurally and functionally related compounds:
Key Observations:
Structural Flexibility: Cyclohexyl derivatives (e.g., this compound) exhibit higher lipophilicity and conformational flexibility than rigid aromatic analogs like 4-(Trifluoromethoxy)benzylamine .
Electronic Effects :
- The trifluoromethoxy (-OCF₃) group is less electron-withdrawing than trifluoromethyl (-CF₃), affecting resonance and charge distribution in binding interactions .
- Heterocyclic derivatives (e.g., oxadiazole in ) enable stronger π-π interactions, beneficial for targeting aromatic enzyme pockets .
Biological Activity :
- Compounds with ethyl linkers (e.g., 2-[4-(Trifluoromethyl)phenyl]ethylamine) show improved membrane permeability due to increased flexibility .
- Chlorinated analogs (e.g., 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine) demonstrate enhanced steric hindrance, altering binding kinetics in protein-ligand systems .
Safety Profiles :
- Methanamine derivatives generally exhibit moderate hazards (e.g., H302, H315 for skin/eye irritation), necessitating careful handling .
Biological Activity
[4-(Trifluoromethoxy)cyclohexyl]methanamine is a chemical compound characterized by its trifluoromethoxy group attached to a cyclohexyl ring, which is further connected to a methanamine group. This unique structure imparts specific biological activities that are of significant interest in pharmaceutical and biochemical research. Understanding the biological activity of this compound can provide insights into its potential applications in drug development and therapeutic interventions.
- Molecular Formula : C8H14F3NO
- Molecular Weight : 201.2 g/mol
- Structure : The trifluoromethoxy group enhances the compound's lipophilicity and potential for receptor interaction.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. Its trifluoromethoxy group influences the compound's reactivity and binding affinity, allowing it to interact with various biological molecules, including:
- Enzymes involved in metabolic pathways.
- Receptors that mediate cellular responses.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, including antimicrobial and potential anti-inflammatory effects. Below are key findings from recent studies:
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the minimum inhibitory concentration (MIC) of various derivatives, including those related to this compound. The results showed that compounds with trifluoromethoxy substitutions exhibited lower MIC values against resistant strains of Staphylococcus aureus, indicating their potential as effective antimicrobial agents.Compound MIC (μg/mL) Comments Trifluoromethoxy derivative 4–8 Highly potent against resistant strains Control (Oxacillin) 64 Standard reference -
Enzyme Interaction Studies :
Research has demonstrated that this compound can modulate the activity of certain enzymes involved in metabolic processes, suggesting its utility in biochemical applications. -
Receptor Binding :
Molecular docking studies have indicated that this compound may interact with specific receptors, leading to altered signaling pathways. This could have implications for developing drugs targeting these receptors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-(Trifluoromethoxy)cyclohexyl]methanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclohexane derivatives functionalized with trifluoromethoxy groups. For example, nucleophilic substitution or catalytic hydrogenation can introduce the methanamine group. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly impact regioselectivity. Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) are critical for minimizing side products like over-alkylated amines . Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended to isolate the compound ≥95% purity .
Q. How can researchers confirm the structural identity of this compound experimentally?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm the cyclohexyl backbone and trifluoromethoxy group (δ ~75–85 ppm for CF₃O in ¹³C NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H⁺]⁺ at m/z 224.1) and fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, use single-crystal X-ray to resolve stereochemistry and bond angles .
Q. What are the recommended storage and handling protocols for this compound to ensure stability?
- Methodological Answer : Store at 2–8°C in airtight, amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the trifluoromethoxy group. Use gloves and fume hoods during handling due to potential amine toxicity. Safety data sheets (SDS) recommend avoiding skin contact and using flame-retardant lab coats .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s electronic properties and reactivity in catalysis or medicinal chemistry applications?
- Methodological Answer : The -OCF₃ group is strongly electron-withdrawing, lowering the pKa of the adjacent amine (predicted ~8.5–9.5 via computational methods). This enhances nucleophilicity in cross-coupling reactions (e.g., Buchwald-Hartwig amination). DFT calculations (B3LYP/6-31G*) can model charge distribution and predict binding affinities to biological targets like GPCRs .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but accelerate decomposition. Compare yields in THF vs. dichloromethane .
- Catalyst Load : Screen Pd/C (1–5 mol%) in hydrogenation reactions; excess catalyst can reduce selectivity .
- Analytical Variability : Validate purity via orthogonal methods (HPLC-UV vs. LC-MS) to exclude impurities misreported as yields .
Q. How can researchers design experiments to study the stereochemical impact of the cyclohexyl ring on biological activity?
- Methodological Answer :
- Stereoisomer Synthesis : Prepare cis and trans isomers using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation .
- Biological Assays : Test isomers in receptor-binding assays (e.g., radioligand displacement for serotonin receptors) to correlate stereochemistry with IC₅₀ values .
- MD Simulations : Run molecular dynamics (Amber or GROMACS) to model isomer-receptor docking stability .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat during amine alkylation .
- Purification at Scale : Replace column chromatography with recrystallization (solvent: ethanol/water) or continuous distillation .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 amine:alkylating agent) and monitor via in-line FTIR to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
